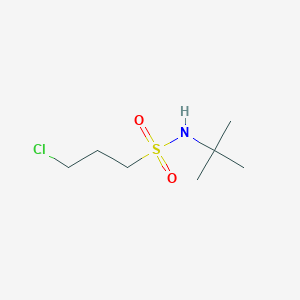

N-tert-butyl-3-chloropropane-1-sulfonamide

Overview

Description

N-tert-butyl-3-chloropropane-1-sulfonamide, also known by its chemical formula C7H16ClNO2S , is a compound with a molecular weight of approximately 213.7 g/mol . It falls under the category of sulfonamides , which are organic compounds containing a sulfonamide functional group (–SO2NH2). This particular compound features a tert-butyl group (–C(CH3)3) and a chlorine atom (Cl) attached to the nitrogen atom of the sulfonamide group .

Synthesis Analysis

The resulting compound is a white crystalline solid with the chemical structure described earlier .

Molecular Structure Analysis

The molecular formula of N-tert-butyl-3-chloropropane-1-sulfonamide indicates that it contains one chlorine atom , one nitrogen atom , and a tert-butyl group attached to the sulfonamide moiety. The three-dimensional arrangement of atoms in the molecule contributes to its properties and reactivity .

Chemical Reactions Analysis

N-tert-butyl-3-chloropropane-1-sulfonamide can participate in various chemical reactions, including nucleophilic substitution reactions. For instance, it can undergo hydrolysis to yield the corresponding sulfonic acid and tert-butylamine. Additionally, it may react with other nucleophiles or electrophiles, leading to modifications of its structure .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of N-Heterocycles

N-tert-butyl-3-chloropropane-1-sulfonamide: is extensively used in the synthesis of N-heterocycles, particularly via sulfinimines . This process is crucial for creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant as they form the structural motif of many natural products and therapeutically relevant molecules.

Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis . Its application has been growing due to its efficacy as a chiral inductor, particularly in the synthesis of enantiopure N-heterocycles through sulfinimine intermediates.

Drug Synthesis

N-tert-butyl amides, which can be synthesized from N-tert-butyl-3-chloropropane-1-sulfonamide, are explored in drug synthesis . Notable examples include Finasteride and Epristeride for treating benign prostatic hyperplasia, and Indinavir, Nelfinavir, and Saquinavir for HIV treatment.

Organic Synthesis

In organic synthesis, the compound is used for the efficient and mild synthesis of N-tert-butyl amides from nitriles . This method is advantageous due to its atomic economy and the high yields of the desired amides.

Catalysis

N-tert-butyl-3-chloropropane-1-sulfonamide is used as a catalyst in the synthesis of N-tert-butyl amides . The use of Cu(OTf)2 catalysis with this compound allows for excellent yields of N-tert-butyl amides via the reaction of nitriles with di-tert-butyl dicarbonate.

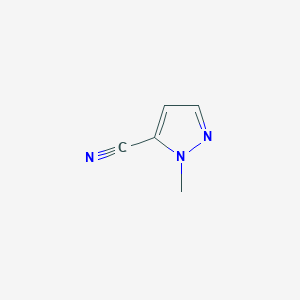

Inhibitor Development

The compound has been utilized in the development of new pyrazole derivatives as effective PDE4 inhibitors for treating anti-inflammatory diseases . The preference for tert-butanesulfinamide over other sulfinamides has been illustrated based on yield and diastereoselectivity.

Future Directions

properties

IUPAC Name |

N-tert-butyl-3-chloropropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClNO2S/c1-7(2,3)9-12(10,11)6-4-5-8/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGDRXRIVPMUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470811 | |

| Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-chloropropane-1-sulfonamide | |

CAS RN |

63132-85-4 | |

| Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.